N-methyl-5-(trifluoromethyl)-1,3-thiazol-2-amine
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Overview
Description
N-methyl-5-(trifluoromethyl)-1,3-thiazol-2-amine is a heterocyclic compound containing a thiazole ring substituted with a methyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-(trifluoromethyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-methylthiourea with trifluoroacetic anhydride, followed by cyclization to form the thiazole ring. The reaction conditions often require a solvent such as acetonitrile and a catalyst like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-5-(trifluoromethyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or thiol derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-methyl-5-(trifluoromethyl)-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-methyl-5-(trifluoromethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can lead to the modulation of enzyme activity or receptor binding, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-5-(trifluoromethyl)nicotinamide
- N-methyl-5-(trifluoromethyl)tetrazole
- N-methyl-5-(trifluoromethyl)triazole
Uniqueness
N-methyl-5-(trifluoromethyl)-1,3-thiazol-2-amine is unique due to the presence of both a thiazole ring and a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, which are not commonly found in other similar compounds. These properties make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
169260-98-4 |
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Molecular Formula |
C5H5F3N2S |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
N-methyl-5-(trifluoromethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C5H5F3N2S/c1-9-4-10-2-3(11-4)5(6,7)8/h2H,1H3,(H,9,10) |
InChI Key |
GFFHYAYOQFJYCJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C(S1)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
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